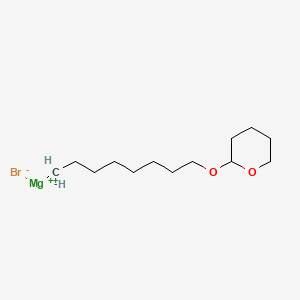

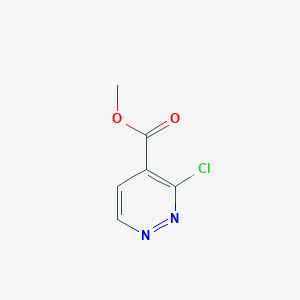

![molecular formula C7H12N2O B6315940 3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one CAS No. 1434141-65-7](/img/structure/B6315940.png)

3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

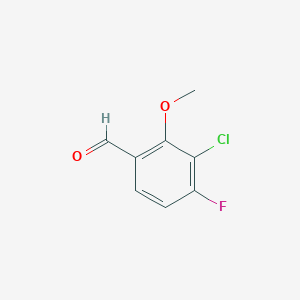

3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one is a chemical compound with the molecular formula C7H16Cl2N2 . It is also known as (1R,5S)-3-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride . This compound is typically stored in a dry room at normal temperature .

Synthesis Analysis

The synthesis of this compound has been a subject of research due to its potential applications . The most common approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis

The molecular structure of this compound is characterized by an 8-azabicyclo[3.2.1]octane scaffold . The InChI code for this compound is 1S/C7H14N2.2ClH/c1-9-4-6-2-3-7(5-9)8-6;;/h6-8H,2-5H2,1H3;2*1H .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 199.12 .科学的研究の応用

Synthesis and Chemical Properties

3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one is a versatile compound in organic synthesis. Its efficient synthesis from pyroglutamic acid, highlighted by Singh et al. (2007), employs amide activation, reduction, and cyclization of a nitroenamine intermediate, leading to various analogues with potential receptor affinity applications (Singh et al., 2007). Dinsmore et al. (2001) developed a novel synthesis method that provides a flexible route to highly constrained bicyclic peptidomimetic synthons, contributing to the development of a conformationally restricted farnesyltransferase inhibitor (Dinsmore et al., 2001).

Catalytic Applications

The compound has also been utilized in catalytic applications, as demonstrated by Azizian et al. (2012), where diazabicyclo(2.2.2)octane (DABCO) was used as a catalyst in a one-pot, three-component condensation reaction, showcasing its efficiency in facilitating reactions under mild conditions (Azizian et al., 2012).

Pharmaceutical Applications

In the pharmaceutical realm, Filosa et al. (2007) synthesized N(3/8)-disubstituted-3,8-diazabicyclo[3.2.1]octanes to improve the in vitro activity of a prototype compound, demonstrating potential growth-inhibitory activities against leukemia cancer cells and certain solid tumors (Filosa et al., 2007). This underscores the compound's utility in developing novel anticancer agents.

Analytical and Structural Studies

Analytical and structural studies provide insight into the molecular structure and interatomic interactions of the compound. Britvin et al. (2017) characterized the molecular structure of 1,4-diazabicyclo[3.2.1]octane, comparing it with the structure of nortropane, the parent framework of the tropane ring system, highlighting the importance of structural analysis in understanding the compound's properties and reactivity (Britvin et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

将来の方向性

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the structure of 3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities, which suggests potential future directions for the research and application of this compound .

作用機序

Target of Action

The primary targets of 3-Methyl-3,8-diazabicyclo[32The compound’s structure suggests that it may interact with receptors or enzymes involved in the function of tropane alkaloids .

Mode of Action

The exact mode of action of 3-Methyl-3,8-diazabicyclo[32The compound’s structure, which includes an 8-azabicyclo[3.2.1]octane scaffold, is a central core of the family of tropane alkaloids . These alkaloids display a wide array of biological activities, suggesting that 3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one may interact with its targets in a similar manner .

Biochemical Pathways

The specific biochemical pathways affected by 3-Methyl-3,8-diazabicyclo[32Given its structural similarity to tropane alkaloids, it may influence similar biochemical pathways .

Result of Action

The molecular and cellular effects of 3-Methyl-3,8-diazabicyclo[32Based on its structural similarity to tropane alkaloids, it may have comparable effects .

特性

IUPAC Name |

3-methyl-3,8-diazabicyclo[3.2.1]octan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-9-4-5-2-3-6(8-5)7(9)10/h5-6,8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUJWBARWLLAMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CCC(C1=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane](/img/structure/B6315954.png)